2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine
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Overview
Description
2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes a trifluoromethyl group and a piperidine moiety. The presence of fluorine atoms often imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 2,2,2-trifluoroethyl piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The piperidine moiety can also contribute to the compound’s overall pharmacological profile by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound has a similar structure but with a chloromethyl group instead of a piperidine moiety.
2-Methylpyridine: A simpler analog without the trifluoromethyl and piperidine groups.
Uniqueness
2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine is unique due to the combination of its trifluoromethyl group and piperidine moiety. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-9-3-2-4-11(18-9)19-12(13(14,15)16)10-5-7-17-8-6-10/h2-4,10,12,17H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLSUTWXUAFPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC(C2CCNCC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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